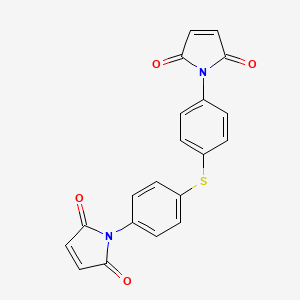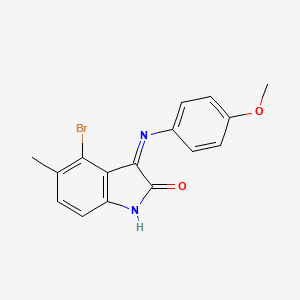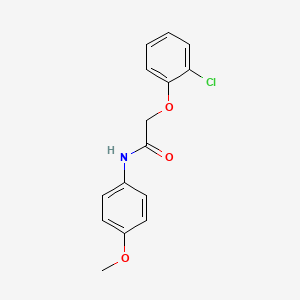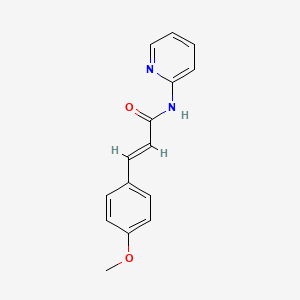
N,N'-bis(3,5-dimethylphenyl)benzene-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE: is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to a benzene-1,4-dicarboxamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 3,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production time.
化学反応の分析
Types of Reactions:
Oxidation: N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents. These reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific properties.
Biology: In biological research, this compound is investigated for its potential as a ligand in the study of protein-ligand interactions. Its structural features make it suitable for binding studies with various biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
作用機序
The mechanism by which N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biological pathways and lead to various physiological effects.
類似化合物との比較
- N1,N4-BIS(2,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE
- N1,N4-BIS(4-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE
- N1,N4-BIS(3,4-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE
Comparison: N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the specific positioning of the methyl groups on the phenyl rings. This structural feature can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and stability, making it suitable for specific applications.
特性
分子式 |
C24H24N2O2 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
1-N,4-N-bis(3,5-dimethylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-15-9-16(2)12-21(11-15)25-23(27)19-5-7-20(8-6-19)24(28)26-22-13-17(3)10-18(4)14-22/h5-14H,1-4H3,(H,25,27)(H,26,28) |
InChIキー |
XKCQZQXDGPXBKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690889.png)

![4-(Benzyloxy)-1-[2-(5-methyl-2-nitrophenoxy)ethoxy]-2-nitrobenzene](/img/structure/B11690902.png)

![2-bromo-6-ethoxy-4-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11690918.png)


![(2Z)-2-[(2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11690935.png)
![butyl 2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11690940.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690947.png)


![(3Z)-3-[(2-methoxy-5-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690958.png)
